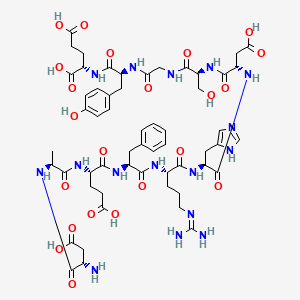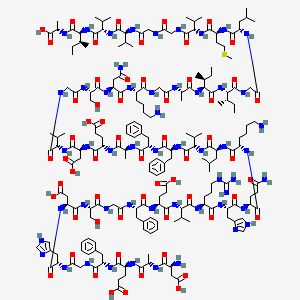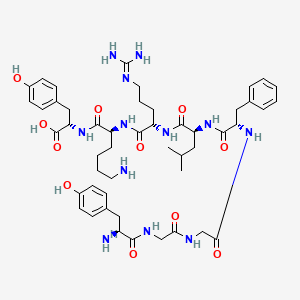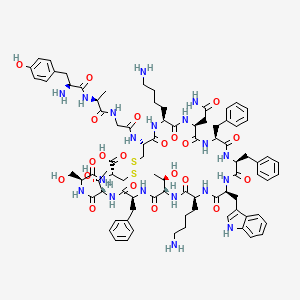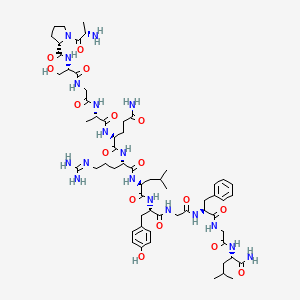
143748-18-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 143748-18-9 is known as Pituitary Adenylate Cyclase-Activating Polypeptide (6-38), commonly referred to as PACAP (6-38). This compound is a potent and competitive antagonist of the pituitary adenylate cyclase-activating polypeptide receptor 1 (PAC1). It has a molecular formula of C182H300N56O45S and a molecular weight of 4024.8 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PACAP (6-38) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of PACAP (6-38) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
PACAP (6-38) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, triisopropylsilane (TIS)
Major Products
The major product of the synthesis is the PACAP (6-38) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Applications De Recherche Scientifique
PACAP (6-38) has a wide range of scientific research applications:
Neuroscience: It is used to study the role of PAC1 receptors in the central nervous system, including their involvement in neuroprotection, neurodevelopment, and neurodegenerative diseases
Cancer Research: PACAP (6-38) has been shown to inhibit the growth of certain cancer cells, making it a valuable tool in cancer research
Endocrinology: It is used to investigate the regulation of hormone secretion and the role of PAC1 receptors in endocrine functions
Pharmacology: PACAP (6-38) serves as a reference compound for developing new PAC1 receptor antagonists
Mécanisme D'action
PACAP (6-38) exerts its effects by binding to PAC1 receptors, thereby blocking the action of endogenous PACAP. This inhibition prevents the activation of adenylate cyclase and subsequent cyclic adenosine monophosphate (cAMP) production. The blockade of PAC1 receptors affects various signaling pathways involved in cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
PACAP (1-27): An agonist of PAC1 receptors, promoting adenylate cyclase activation.
PACAP (1-38): Another agonist of PAC1 receptors with a longer peptide sequence than PACAP (6-38).
Vasoactive Intestinal Peptide (VIP): Shares structural similarities with PACAP and acts on similar receptors
Uniqueness
PACAP (6-38) is unique due to its specific antagonistic action on PAC1 receptors, making it a valuable tool for studying the physiological and pathological roles of these receptors. Unlike its agonist counterparts, PACAP (6-38) inhibits receptor activation, providing insights into the negative regulation of PAC1 receptor-mediated pathways .
Propriétés
Numéro CAS |
143748-18-9 |
|---|---|
Formule moléculaire |
C₁₈₂H₃₀₀N₅₆O₄₅S |
Poids moléculaire |
4024.74 |
Séquence |
One Letter Code: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


